Cas no 1804374-16-0 (3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid)

3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid is a versatile fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromomethyl group, difluoromethyl substitution, and a carboxylic acid moiety—enable selective functionalization, making it a valuable intermediate for constructing complex molecules. The presence of fluorine atoms enhances metabolic stability and bioavailability in drug development, while the reactive bromomethyl group facilitates further derivatization. This compound is particularly useful in the design of bioactive compounds, offering precise control over molecular properties. High purity and consistent quality ensure reliable performance in synthetic applications.
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid structure
1804374-16-0 structure
商品名:3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid
CAS番号:1804374-16-0
MF:C8H5BrF3NO2
メガワット:284.030011892319
CID:4886095

3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid
    • インチ: 1S/C8H5BrF3NO2/c9-2-3-4(10)1-5(7(11)12)13-6(3)8(14)15/h1,7H,2H2,(H,14,15)
    • InChIKey: MZCGFZOQYWKZDQ-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=C(C=C(C(F)F)N=C1C(=O)O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 50.2

3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029031284-500mg
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid
1804374-16-0 95%
500mg
$1,752.40 2022-04-02
Alichem
A029031284-1g
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid
1804374-16-0 95%
1g
$2,750.25 2022-04-02
Alichem
A029031284-250mg
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid
1804374-16-0 95%
250mg
$1,078.00 2022-04-02

3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid 関連文献

3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acidに関する追加情報

Introduction to 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid (CAS No. 1804374-16-0)

3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804374-16-0, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound features a unique structural framework comprising a bromomethyl substituent, a difluoromethyl group, and two fluorine atoms at the 4- and 6-positions of the pyridine ring. Such structural motifs are highly valued for their potential to modulate biological activity, making this compound a promising candidate for further investigation in drug discovery.

The presence of the bromomethyl group in the molecule provides a versatile handle for further functionalization through nucleophilic substitution reactions. This reactivity allows chemists to introduce diverse pharmacophores, enabling the synthesis of novel analogs with tailored biological properties. The difluoromethyl group, on the other hand, is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. The dual fluorination at the 4- and 6-positions further fine-tunes the electronic properties of the pyridine ring, influencing its interactions with enzymes and receptors.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). Pyridine derivatives have emerged as a privileged scaffold in this area due to their ability to mimic key residues in binding pockets. The compound 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid represents an excellent starting point for designing PPI modulators. Its structural features are expected to facilitate tight binding to target proteins while minimizing off-target effects.

One of the most compelling aspects of this compound is its potential application in the development of antiviral agents. The fluorinated pyridine core is structurally analogous to several known antiviral drugs that target viral proteases and polymerases. Preclinical studies have demonstrated that incorporating fluorine atoms into drug candidates can significantly improve their antiviral efficacy by enhancing binding affinity and resistance to enzymatic degradation. Given these findings, 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid may serve as a key intermediate in synthesizing next-generation antiviral compounds.

The agrochemical industry has also shown interest in fluorinated heterocycles due to their potential as bioactive molecules. Pyridine-based compounds are widely used as herbicides, fungicides, and insecticides, owing to their ability to disrupt essential biological pathways in pests and weeds. The structural complexity of 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid suggests that it could be engineered into novel agrochemicals with improved selectivity and environmental safety profiles.

From a synthetic chemistry perspective, this compound offers an intriguing challenge for medicinal chemists seeking to optimize drug-like properties. The bromomethyl group allows for straightforward derivatization into various functional groups, while the difluoromethyl moiety provides metabolic stability. Additionally, the presence of multiple fluorine atoms enables fine-tuning of physicochemical properties such as solubility and permeability across biological membranes. These attributes make it an ideal candidate for structure-activity relationship (SAR) studies aimed at identifying highly potent and selective drug candidates.

Recent advances in computational chemistry have further accelerated the discovery process for fluorinated pyridines like 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid. Molecular modeling techniques have been instrumental in predicting binding modes and optimizing lead compounds before experimental synthesis begins. By leveraging these tools, researchers can rapidly screen large libraries of analogs and prioritize those with the highest potential for success in preclinical testing.

The pharmaceutical industry's focus on precision medicine has also driven interest in fluorinated compounds due to their ability to enhance target specificity. The unique electronic environment created by multiple fluorine atoms allows these molecules to interact with biological targets in a highly precise manner, reducing side effects associated with non-selective drugs. This aligns perfectly with the growing demand for personalized therapies that address individual patient needs.

In conclusion,3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid (CAS No. 1804374-16-0) is a multifaceted compound with significant potential across multiple therapeutic areas. Its structural features—comprising a bromomethyl group, difluoromethyl moiety, and dual fluorination—make it an excellent scaffold for drug discovery efforts targeting PPIs, antiviral pathogens, and agrochemical applications. As research continues to uncover new therapeutic opportunities for fluorinated pyridines,3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid is poised to play a pivotal role in shaping the future of medicinal chemistry.

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